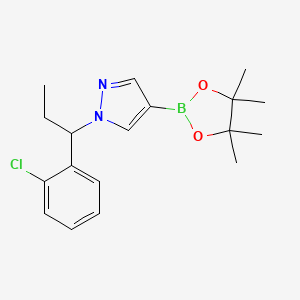
1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C18H24BClN2O2 and its molecular weight is 346.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound includes a pyrazole core substituted with a chlorophenyl group and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties , particularly through its effects on cell proliferation and apoptosis in various cancer cell lines.
Case Studies and Findings
-
Cell Proliferation Assays :
- The compound was tested against several cancer cell lines including MCF7 (breast cancer), A375 (melanoma), and HT-29 (colon cancer). The results indicated that it has an IC50 value in the low micromolar range, suggesting potent antiproliferative activity.
- In a comparative study, the compound showed higher efficacy than traditional chemotherapeutics like combretastatin A-4 (CA-4) in inhibiting cell growth.
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to a significant increase in early and late apoptotic cells. For instance, in A375 cells treated with 10 µM of the compound, early apoptotic cells were recorded at 27.42% compared to 31.57% for CA-4.
- Cell Cycle Arrest : The compound induced a tetraploid state in cancer cells, suggesting interference with normal cell cycle progression. Specifically, the percentage of cells in the G2/M phase increased significantly after treatment.
-
Tubulin Polymerization Inhibition :
- The compound was found to inhibit tubulin polymerization at higher concentrations, which is a critical mechanism for many anticancer agents. This effect was more pronounced compared to other tested compounds.
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of the compound:
Eigenschaften
IUPAC Name |
1-[1-(2-chlorophenyl)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BClN2O2/c1-6-16(14-9-7-8-10-15(14)20)22-12-13(11-21-22)19-23-17(2,3)18(4,5)24-19/h7-12,16H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAOCUKJNFLETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















